2-Hydroxy-4-methyl-3-sulfobenzoic acid

Description

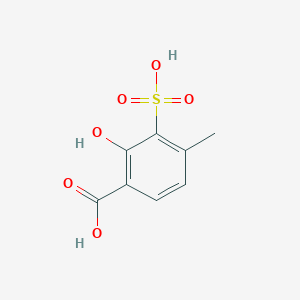

2-Hydroxy-4-methyl-3-sulfobenzoic acid is a substituted benzoic acid derivative featuring a hydroxy (-OH) group at position 2, a methyl (-CH₃) group at position 4, and a sulfonic acid (-SO₃H) group at position 3. This combination of substituents confers unique physicochemical properties, including high acidity (due to the sulfonic acid group) and moderate hydrophilicity. The compound is primarily utilized in industrial applications, such as chemical synthesis intermediates, surfactants, or corrosion inhibitors. However, its pharmacological or agricultural uses remain less explored compared to structurally similar compounds .

Properties

CAS No. |

61641-19-8 |

|---|---|

Molecular Formula |

C8H8O6S |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

2-hydroxy-4-methyl-3-sulfobenzoic acid |

InChI |

InChI=1S/C8H8O6S/c1-4-2-3-5(8(10)11)6(9)7(4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |

InChI Key |

SFSKIPTXPPRAQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-3-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonation of 2-Hydroxy-4-methylbenzoic acid using sulfuric acid or oleum under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the use of catalysts to enhance reaction rates and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methyl-3-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to sulfonates under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of sulfonates.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-4-methyl-3-sulfobenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methyl-3-sulfobenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structural Differences : Lacks the sulfonic acid (-SO₃H) and methyl (-CH₃) groups present in 2-hydroxy-4-methyl-3-sulfobenzoic acid.

- Physicochemical Properties :

- Applications: Widely used as a preservative in cosmetics and food (parabens derivatives) and in polymer synthesis.

2-Chloro-4-(methylsulfonyl)benzoic Acid

- Structural Differences : Substitutes the hydroxy (-OH) group at position 2 with chlorine (-Cl) and replaces the sulfonic acid (-SO₃H) with a methylsulfonyl (-SO₂CH₃) group at position 4.

- Physicochemical Properties :

- Applications : Used in herbicide formulations (e.g., sulfonylurea derivatives) and organic synthesis. The chloro group enhances stability against hydrolysis compared to the hydroxy group in the target compound .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl)

- Structural Differences : A sulfonylurea herbicide with a benzoate ester backbone, a triazine ring, and a sulfonamide bridge.

- Physicochemical Properties :

- Acidity : The sulfonamide group (pKa ~3.5) is less acidic than the sulfonic acid group in the target compound.

- Solubility : Low water solubility (0.1 g/L at 20°C) due to the lipophilic triazine and ester groups.

- Applications : Acts as a potent acetolactate synthase (ALS) inhibitor in weeds. The ester group facilitates plant absorption, unlike the free carboxylic/sulfonic acid groups in this compound .

Key Data Table: Comparative Analysis

| Property | This compound | 4-Hydroxybenzoic Acid | 2-Chloro-4-(methylsulfonyl)benzoic Acid | Metsulfuron Methyl |

|---|---|---|---|---|

| Molecular Formula | C₈H₈O₆S | C₇H₆O₃ | C₈H₇ClO₄S | C₁₄H₁₅N₅O₆S |

| CAS Number | Not explicitly provided | 99-96-7 | Not explicitly provided | 74223-64-6 |

| Acidity (pKa) | <1 (SO₃H), ~2.5 (COOH) | ~4.5 (COOH) | ~2.5 (COOH) | ~3.5 (SO₂NH) |

| Water Solubility | High (>10 g/L) | 1.7 g/L | Moderate (~5 g/L) | 0.1 g/L |

| Key Applications | Industrial surfactants, intermediates | Preservatives, polymers | Herbicides, synthesis intermediates | ALS-inhibiting herbicides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.